Cyclohexanone oxime

Description

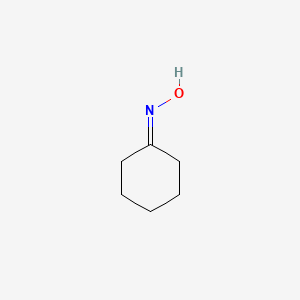

Structure

3D Structure

Properties

IUPAC Name |

N-cyclohexylidenehydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c8-7-6-4-2-1-3-5-6/h8H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEZUQRBDRNJBJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=NO)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Record name | CYCLOHEXANONE OXIME | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20067 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4021842 | |

| Record name | Cyclohexanone oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Prisms, liquid or light tan crystalline solid. (NTP, 1992), Solid; [HSDB] Liquid or light tan solid; mp = 89-91 deg C; [CAMEO] White chunks or powder; [Alfa Aesar MSDS] | |

| Record name | CYCLOHEXANONE OXIME | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20067 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | (Hydroxyimino)cyclohexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5585 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

403 to 410 °F at 760 mmHg (NTP, 1992), 206-210 °C | |

| Record name | CYCLOHEXANONE OXIME | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20067 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | (HYDROXYIMINO)CYCLOHEXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5337 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992), SOL IN WATER, ALCOHOL, ETHER, METHYL ALCOHOL | |

| Record name | CYCLOHEXANONE OXIME | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20067 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | (HYDROXYIMINO)CYCLOHEXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5337 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

3.91 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |

| Record name | CYCLOHEXANONE OXIME | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20067 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Color/Form |

HEXAGONAL PRISMS FROM PETROLEUM ETHER | |

CAS No. |

100-64-1 | |

| Record name | CYCLOHEXANONE OXIME | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20067 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyclohexanone oxime | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100-64-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Hydroxyimino)cyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100641 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanone oxime | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6300 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanone, oxime | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexanone oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexanone oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.613 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOHEXANONE OXIME | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2U60L00CGF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (HYDROXYIMINO)CYCLOHEXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5337 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

192 to 196 °F (NTP, 1992), 89-90 °C | |

| Record name | CYCLOHEXANONE OXIME | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20067 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | (HYDROXYIMINO)CYCLOHEXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5337 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

What are the physical and chemical properties of Cyclohexanone oxime?

An In-depth Technical Guide to the Physical and Chemical Properties of Cyclohexanone (B45756) Oxime

Introduction

Cyclohexanone oxime (CAS No. 100-64-1) is a crucial organic compound with the chemical formula C₆H₁₁NO.[1][2] This white, crystalline solid is a pivotal intermediate in industrial chemistry, most notably in the production of Nylon 6, a widely used polymer.[1][3][4] Its synthesis and reactions, particularly the Beckmann rearrangement, are fundamental topics in organic chemistry. This guide provides a comprehensive overview of its physical and chemical properties, spectroscopic data, and key experimental protocols, tailored for researchers, scientists, and professionals in drug development.

Physical Properties

This compound typically appears as a white to light tan crystalline solid or prisms.[1][2][3] Its physical characteristics are summarized in the table below. It is stable under normal laboratory conditions but should be stored below +30°C.[3][5][6] It is considered combustible and is incompatible with strong oxidizing agents.[3][6]

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₁NO | [1][2] |

| Molar Mass | 113.16 g/mol | [1][2] |

| Appearance | White crystalline solid / Prisms | [1][2][3] |

| Melting Point | 88 - 91 °C (190 - 196 °F) | [1][2][3] |

| Boiling Point | 204 - 210 °C (399 - 410 °F) at 760 mmHg | [1][2][3][7] |

| Solubility in Water | 16 g/kg; also reported as insoluble (<1 mg/mL) | [1][4][7] |

| Solubility in Organic Solvents | Soluble in ethanol (B145695), ether, methanol | [3][4][5][8] |

| Density | ~1.0125 g/cm³ | [5][9] |

| Vapor Density | 3.91 (Air = 1) | [2][7] |

| Vapor Pressure | 1.78 Pa at 20 °C | [5] |

| Flash Point | 100 - 110 °C (212 - 230 °F) | [1][10][11] |

| Magnetic Susceptibility (χ) | -71.52·10⁻⁶ cm³/mol | [1][12] |

Note on Solubility: There are conflicting reports regarding its solubility in water. While some sources indicate a specific solubility value (16 g/kg), others classify it as insoluble.[1][7] This discrepancy may be due to different experimental conditions or definitions of solubility. It is generally considered to have low solubility in water.[13]

Spectroscopic Data

Spectroscopic analysis is essential for the identification and characterization of this compound. Key data from various spectroscopic techniques are summarized below.

| Spectroscopic Technique | Key Features and Observations | Source(s) |

| ¹H NMR | The chemical shifts of the protons indicate different chemical environments within the molecule. | [2][14][15] |

| ¹³C NMR | The spectrum shows distinct peaks for the carbon atoms, including the characteristic C=N carbon at approximately 160.88 ppm. | [2][14][15][16] |

| Infrared (IR) Spectroscopy | O-H stretching band appears around 3187 cm⁻¹. The C=N stretching vibration is observed as a strong band in the region of 1669-1620 cm⁻¹. | [2][14][17] |

| Mass Spectrometry (MS) | The mass spectrum displays a parent molecular ion peak (M+1) at m/z = 113. A significant fragment is observed at m/z = 96, corresponding to the loss of the hydroxyl group (-OH). | [14] |

| Raman Spectroscopy | The FT-Raman spectrum provides complementary vibrational data to the IR spectrum. | [2][14] |

| UV Spectroscopy | UV spectral data is available for this compound. | [2][17] |

Chemical Properties and Key Reactions

This compound exhibits reactivity typical of oximes, characterized by the C=N double bond and the hydroxyl group.

-

Reduction: It can be reduced to form cyclohexylamine (B46788) using reducing agents like sodium amalgam.[1]

-

Hydrolysis: The oxime can be hydrolyzed back to cyclohexanone and hydroxylamine (B1172632) in the presence of an acid like acetic acid.[1]

-

Reactivity with Strong Acids: It reacts violently with fuming sulfuric acid at temperatures above 150 °C (302 °F).[2][4][7]

-

Thermal Stability: Caution is advised during distillation, as explosions have been reported for aldoximes, potentially due to the formation of peroxides, especially in the presence of acid.[4][6][7]

Synthesis via Condensation Reaction

The most common laboratory and industrial synthesis of this compound involves the condensation reaction between cyclohexanone and hydroxylamine.[1][12] The reaction is typically carried out using a salt of hydroxylamine, such as hydroxylamine hydrochloride, and a base like sodium acetate (B1210297) to generate hydroxylamine in situ.[18]

Caption: Synthesis of this compound.

The Beckmann Rearrangement

The most significant commercial reaction of this compound is the Beckmann rearrangement, which converts it into ε-caprolactam, the monomer used to produce Nylon 6.[1][12] This rearrangement is catalyzed by strong acids, such as sulfuric acid or oleum.[19][20][21] The mechanism involves the protonation of the hydroxyl group, followed by a concerted migration of the alkyl group anti-periplanar to the departing water molecule, forming a nitrilium ion intermediate, which is then attacked by water.[19]

Caption: Beckmann Rearrangement Mechanism.

Experimental Protocols

Synthesis of this compound

This protocol describes a typical laboratory-scale synthesis.

Materials:

-

Cyclohexanone (5.0 mL)

-

Hydroxylamine hydrochloride (5.0 g)

-

Sodium acetate (7.5 g)

-

Ethanol (25 mL)

-

Distilled water (40 mL)

Procedure:

-

In a 250 mL conical flask, dissolve the hydroxylamine hydrochloride and sodium acetate in 40 mL of distilled water.[18]

-

In a separate beaker, dissolve 5.0 mL of cyclohexanone in 25 mL of ethanol. Ethanol is used to solubilize the cyclohexanone for reaction in the aqueous medium.[18]

-

Add the cyclohexanone-ethanol solution to the aqueous solution of hydroxylamine hydrochloride and sodium acetate.[18]

-

Stir the mixture thoroughly. The formation of the oxime may be spontaneous, or gentle warming may be required.

-

Cool the reaction mixture in an ice bath to induce crystallization of the product. The needle-shaped crystals of this compound will precipitate.[18]

-

Isolate the crude product by vacuum filtration and wash the crystals with a small amount of cold water.[13][18]

-

Recrystallize the crude product from a minimal amount of hot ethanol to obtain pure this compound.[18] Dry the purified crystals.

Characterization by Melting Point Determination

Procedure:

-

Ensure the synthesized this compound is completely dry.

-

Finely powder a small sample of the crystals.

-

Pack a small amount of the powder into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in a calibrated melting point apparatus.

-

Heat the apparatus slowly, at a rate of approximately 1-2 °C per minute, when approaching the expected melting point.

-

Record the temperature range from the appearance of the first liquid droplet to the complete melting of the solid.

-

Compare the observed melting point range with the literature value (88-91 °C) to assess the purity of the product.[1] A sharp melting point range close to the literature value indicates high purity.

Characterization by Infrared (IR) Spectroscopy

Procedure:

-

Prepare a sample of the dried this compound. This can be done by creating a KBr (potassium bromide) pellet or by using an ATR (Attenuated Total Reflectance) accessory.

-

For a KBr pellet, mix a small amount of the sample with dry KBr powder and press it into a transparent disk.

-

Obtain the IR spectrum over the range of 4000-400 cm⁻¹.

-

Analyze the spectrum for characteristic absorption bands:

-

A broad band in the region of 3200-3400 cm⁻¹ corresponding to the O-H stretching vibration.

-

A sharp, strong band around 1650 cm⁻¹ corresponding to the C=N stretching vibration.

-

Bands in the 2850-2950 cm⁻¹ region corresponding to C-H stretching of the cyclohexane (B81311) ring.

-

Conclusion

This compound is a compound of significant industrial and academic interest. Its physical properties are well-documented, and its chemical reactivity, particularly the Beckmann rearrangement, is a cornerstone of polymer chemistry. The experimental protocols provided herein offer a foundation for its synthesis and characterization, which are essential skills for professionals in the chemical sciences. A thorough understanding of these properties is critical for its safe handling, application in synthesis, and the development of new chemical processes.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C6H11NO | CID 7517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 100-64-1 [chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. This compound [chembk.com]

- 6. echemi.com [echemi.com]

- 7. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. CAS 100-64-1: this compound | CymitQuimica [cymitquimica.com]

- 9. cpachem.com [cpachem.com]

- 10. dept.harpercollege.edu [dept.harpercollege.edu]

- 11. chemicalpoint.eu [chemicalpoint.eu]

- 12. This compound - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]

- 13. scribd.com [scribd.com]

- 14. asianpubs.org [asianpubs.org]

- 15. Spectroscopic (infrared, Raman, UV and NMR) analysis, Gaussian hybrid computational investigation (MEP maps/HOMO and LUMO) on this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. arpgweb.com [arpgweb.com]

- 17. Cyclohexanone, oxime [webbook.nist.gov]

- 18. youtube.com [youtube.com]

- 19. Illustrated Glossary of Organic Chemistry - Beckmann rearrangement [chem.ucla.edu]

- 20. Beckmann rearrangement - Wikipedia [en.wikipedia.org]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of Cyclohexanone Oxime from Cyclohexanone and Hydroxylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of cyclohexanone (B45756) oxime, a critical intermediate in the industrial production of Nylon-6. The document details the core chemical principles, reaction mechanisms, experimental protocols, and quantitative data associated with the condensation reaction between cyclohexanone and hydroxylamine (B1172632). Additionally, it explores alternative and emerging synthetic routes, offering a broad perspective for professionals in chemical research and development.

Introduction

Cyclohexanone oxime (C₆H₁₁NO) is a white crystalline solid of significant industrial importance, primarily serving as the precursor to ε-caprolactam, the monomer for Nylon-6.[1][2] The most common laboratory and industrial synthesis involves the condensation reaction of cyclohexanone with hydroxylamine or its salts.[3] This guide focuses on the fundamental aspects of this synthesis, providing detailed methodologies and comparative data to aid in research and process optimization.

Reaction Mechanism and Stoichiometry

The synthesis of this compound from cyclohexanone and hydroxylamine is a nucleophilic addition-elimination reaction.[2][3] The overall balanced chemical equation for the reaction is:

C₅H₁₀CO + H₂NOH → C₅H₁₀C=NOH + H₂O[1]

The reaction proceeds in two main steps. First, the nucleophilic nitrogen atom of hydroxylamine attacks the electrophilic carbonyl carbon of cyclohexanone. This is followed by the elimination of a water molecule to form the oxime.[3] When hydroxylamine salts, such as hydroxylamine hydrochloride, are used, a base like sodium hydroxide (B78521) or sodium acetate (B1210297) is required to generate the free, more nucleophilic hydroxylamine in situ.[3][4]

Reaction Pathway Diagram

The following diagram illustrates the fundamental chemical transformation in the synthesis of this compound.

Caption: Chemical reaction pathway for this compound synthesis.

Quantitative Data Summary

The yield and efficiency of this compound synthesis are highly dependent on the reaction conditions, reagents, and catalysts used. The following tables summarize quantitative data from various reported methodologies.

Table 1: Conventional Synthesis Methods

| Hydroxylamine Source | Base/Catalyst | Solvent | Temp. (°C) | Time | Yield (%) | Reference |

| Hydroxylamine HCl | Sodium Acetate | Water | 40 | A few minutes | ~90% (based on 2.5g product from 2.5g reactant) | |

| Hydroxylamine HCl | Sodium Hydroxide | Water | Not specified | Not specified | Not specified | [3] |

| Hydroxylamine Sulfate | None (pH control) | Water/Organic | 80-85 | Not specified | Not specified | [5] |

Table 2: Alternative and Catalytic Synthesis Methods

| Nitrogen Source | Catalyst | Solvent | Temp. (°C) | Pressure | Yield (%) | Selectivity (%) | Reference |

| NH₃ + H₂O₂ | TS-1 | Not specified | Not specified | Not specified | >90% (Utilization of NH₃) | High | [6] |

| Nitrobenzene (B124822) + H₂ | AuPd/C | Not specified | 60 | Not specified | 67-97% | Not specified | [7] |

| Nitrate (B79036) (aqueous) | Zn₉₃Cu₇ alloy | Water (pH 7.0) | Ambient | Ambient | 97 ± 2% | Not specified | [2][8] |

| Cyclohexylamine + O₂ | Glucose-modified TiO₂ | Solvent-free | Not specified | Not specified | Not specified (59.8% conversion) | 88.6% | [9] |

| NH₃ + Cumene Hydroperoxide | Not specified | Acetonitrile | 115 | 0.5 MPa | 83.5% | 83.9% | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature.

Protocol 1: Laboratory Scale Synthesis using Hydroxylamine Hydrochloride

This protocol is adapted from a standard laboratory preparation.

Materials:

-

Cyclohexanone (2.5 g)

-

Hydroxylamine hydrochloride (2.5 g)

-

Crystallised sodium acetate (4.0 g)

-

Distilled water (10 ml)

-

Light petroleum (b.p. 60-80 °C) for recrystallization

Procedure:

-

Dissolve 2.5 g of hydroxylamine hydrochloride and 4.0 g of crystallised sodium acetate in 10 ml of water in a suitable flask.

-

Warm the solution to approximately 40 °C.

-

Add 2.5 g of cyclohexanone to the warmed solution.

-

Stir the mixture vigorously. The this compound will begin to separate as a crystalline solid after a few minutes.

-

Cool the reaction mixture in an ice bath to maximize precipitation.

-

Filter the solid product using vacuum filtration and wash with a small amount of cold water.

-

For purification, recrystallize the crude product from light petroleum (b.p. 60-80 °C).

-

The expected yield of pure this compound is approximately 2.5 g, with a melting point of 90 °C.

Protocol 2: Ammoximation of Cyclohexanone using TS-1 Catalyst

This outlines a greener, industrial approach for continuous production.[6]

Conceptual Procedure:

-

Cyclohexanone, ammonia (B1221849) (NH₃), and hydrogen peroxide (H₂O₂) are used as reactants.

-

The reaction is carried out in a single reactor containing a TS-1 (titanium silicalite) catalyst.

-

This one-step reaction produces this compound with water as the primary by-product.

-

This method achieves high conversion and selectivity and is considered more environmentally friendly than traditional routes that produce salt by-products.[6]

Protocol 3: Purification of this compound

This protocol describes a method for purifying this compound in a toluene (B28343) solution.[11]

Materials:

-

Toluene solution of this compound (e.g., 2832 g containing 850 g of oxime)

-

0.1 N aqueous solution of NaOH (284 ml)

Procedure:

-

The toluene solution containing this compound is washed with a 0.1 N aqueous NaOH solution.

-

The washing is performed in a stirred, thermostat-regulated container at 75 °C for 30 minutes.

-

After stirring, the mixture is allowed to decant for 20 minutes, leading to the separation of an upper toluene phase (containing the purified oxime) and a lower aqueous phase.

-

The toluene can then be removed by distillation, for example, in a rotating evaporator at 120 °C and a residual pressure of 100 mm Hg, to yield the purified this compound.[11][12]

Experimental Workflow and Logic

The following diagram outlines a typical workflow for the synthesis, purification, and analysis of this compound in a research setting.

Caption: General experimental workflow for this compound synthesis.

Emerging Synthesis Technologies

Recent research has focused on developing more sustainable and efficient methods for this compound synthesis.

-

Electrochemical Synthesis: A novel approach involves the electrochemical reduction of aqueous nitrate at a Zn-Cu alloy catalyst in the presence of cyclohexanone.[2][8] This one-pot synthesis operates under ambient conditions and achieves a high yield of 97%.[2][8] The hydroxylamine intermediate is generated in situ from the nitrate reduction and readily reacts with cyclohexanone.[2][13]

-

Cascade Reactions: Researchers have developed a one-pot reaction starting from nitrobenzene, using a bifunctional palladium and gold nanoparticle catalyst on a carbon support to produce this compound with up to 97% yield.[7] Another cascade reaction involves the direct oxidation-oximization of cyclohexane (B81311) using ammonium (B1175870) acetate.[14]

These innovative methods offer pathways to circumvent the use of harsh reagents and complex, multi-step procedures that are common in traditional manufacturing.[2][7]

Conclusion

The synthesis of this compound from cyclohexanone and hydroxylamine remains a cornerstone reaction in industrial organic chemistry. While traditional methods are well-established, ongoing research is paving the way for greener, more efficient, and economically viable production routes. The detailed protocols and comparative data presented in this guide offer valuable insights for researchers and professionals engaged in the synthesis and application of this vital chemical intermediate. The continued development of novel catalytic and electrochemical systems promises to further enhance the sustainability of Nylon-6 production.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. scribd.com [scribd.com]

- 4. youtube.com [youtube.com]

- 5. docta.ucm.es [docta.ucm.es]

- 6. isgc-symposium-2019.livescience.io [isgc-symposium-2019.livescience.io]

- 7. One pot synthesis of this compound from nitrobenzene using a bifunctional catalyst - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. US6784316B2 - Purification method of Cyclohexanone-oxime - Google Patents [patents.google.com]

- 12. EP1270548A1 - Purification method of cyclohexanone-oxime - Google Patents [patents.google.com]

- 13. Sustainable Electrosynthesis of this compound through Nitrate Reduction on a Zn–Cu Alloy Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Direct this compound synthesis via oxidation–oximization of cyclohexane with ammonium acetate - Chemical Communications (RSC Publishing) [pubs.rsc.org]

The Beckmann Rearrangement of Cyclohexanone Oxime: A Core Mechanism Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core principles governing the Beckmann rearrangement of cyclohexanone (B45756) oxime to ε-caprolactam, a critical transformation in industrial organic synthesis, most notably for the production of Nylon-6. This document details the reaction mechanism, presents quantitative data on catalyst performance and kinetics, outlines a detailed experimental protocol, and provides visualizations of the key pathways and workflows.

Core Mechanism of the Rearrangement

The Beckmann rearrangement is an acid-catalyzed conversion of an oxime to an N-substituted amide. In the case of the cyclic cyclohexanone oxime, the product is the corresponding lactam, ε-caprolactam. The reaction is known to be stereospecific, with the group anti-periplanar to the hydroxyl group on the nitrogen atom migrating.[1][2]

The generally accepted mechanism proceeds through the following key steps:

-

Protonation of the Oxime: The reaction is initiated by the protonation of the hydroxyl group of the this compound by a strong acid catalyst. This converts the hydroxyl group into a good leaving group (water).[3]

-

Concerted Rearrangement and Formation of a Nitrilium Ion: In a concerted step, the C-C bond anti-periplanar to the leaving group migrates to the electron-deficient nitrogen atom, with the simultaneous departure of a water molecule. This concerted migration avoids the formation of a highly unstable nitrene intermediate. The result of this step is the formation of a seven-membered ring containing a highly electrophilic nitrilium ion.[2]

-

Nucleophilic Attack by Water: A water molecule then acts as a nucleophile, attacking the electrophilic carbon atom of the nitrilium ion.

-

Deprotonation and Tautomerization: Subsequent deprotonation and tautomerization of the resulting intermediate leads to the final product, the more stable ε-caprolactam.

A competing side reaction is the Beckmann fragmentation, which can occur if the migrating group can form a stable carbocation.[2] However, in the case of this compound, the rearrangement to ε-caprolactam is the predominant pathway.

Data Presentation

The efficiency of the Beckmann rearrangement of this compound is highly dependent on the catalyst and reaction conditions. Below is a summary of quantitative data from various studies.

Catalyst Performance in the Synthesis of ε-Caprolactam

| Catalyst System | Solvent | Temperature (°C) | Time | Conversion (%) | Selectivity (%) | Reference |

| Oleum (H₂SO₄/SO₃) | Neat | 85-125 | - | >99 | High | [4] |

| Trifluoroacetic Acid (TFA) | Acetonitrile | 60 | 2 h | 100 | >99 | [5] |

| High-Silica MFI Zeolite | Vapor Phase | 300-350 | - | >99 | High | [6] |

| Ga(OTf)₃ | Acetonitrile | 40 | 20 min | 92 | - | [7] |

| HgCl₂ | Acetonitrile | 80 | 8 h | - | - | [7] |

| P₂O₅ / Eaton's Reagent | bmiPF₆ (Ionic Liquid) | 75 | 16-21 h | - | - | [7] |

| Amberlyst 15 | Acetic Acid | Reflux | 2 h | - | Good Yield (66.7%) | [7] |

Kinetic Data for the Rearrangement

| Solvent System | Apparent Activation Energy (Ea) (kJ/mol) | Reference |

| Acetonitrile | 94 | [6] |

| Acetonitrile + H₂O | 120 | [6] |

| 1,2-Dichloroethane | 96 | [6] |

| Toluene | 102 | [6] |

| Acetonitrile + DMSO | 98 | [6] |

Experimental Protocols

The following is a detailed methodology for a classic Beckmann rearrangement of this compound to ε-caprolactam, adapted from a procedure in Organic Syntheses.[1]

Preparation of ε-Caprolactam from this compound

Materials:

-

This compound

-

Concentrated Sulfuric Acid

-

Ammonium (B1175870) Hydroxide (B78521) solution (28-30%)

-

Anhydrous Sodium Sulfate

-

Ice

Procedure:

-

Reaction Setup: A 500-mL three-necked flask is equipped with a mechanical stirrer, a thermometer, and a dropping funnel.

-

Acid Addition: 120 g (65 mL) of concentrated sulfuric acid is placed in the flask and cooled to below 10°C in an ice-salt bath.

-

Oxime Addition: 50 g (0.44 mole) of dry, powdered this compound is added in small portions to the stirred sulfuric acid over a period of 30-40 minutes. The temperature of the reaction mixture should be maintained at 10-15°C during the addition.

-

Rearrangement: After all the oxime has been added, the ice bath is removed, and the mixture is allowed to warm up to room temperature. The flask is then heated to 100-110°C on a water bath and maintained at this temperature for 15 minutes.

-

Quenching: The reaction mixture is cooled to room temperature and then poured cautiously onto 250 g of crushed ice in a 1-L beaker.

-

Neutralization: The acidic solution is neutralized by the slow addition of concentrated ammonium hydroxide solution (approximately 200 mL). The temperature should be kept below 20°C by external cooling with an ice bath. Neutralization is complete when the solution is alkaline to litmus (B1172312) paper.

-

Extraction: The neutralized solution is transferred to a separatory funnel and extracted with four 50-mL portions of chloroform.

-

Drying and Evaporation: The combined chloroform extracts are dried over anhydrous sodium sulfate. The chloroform is then removed by distillation from a water bath.

-

Purification: The residual crude ε-caprolactam is purified by vacuum distillation. The fraction boiling at 134-136°C at 10 mmHg is collected. The product solidifies on cooling and has a melting point of 68-69°C. The reported yield is 40-42 g (80-84%).

Mandatory Visualizations

Signaling Pathways and Logical Relationships

Caption: Mechanism of the Beckmann Rearrangement of this compound.

Experimental Workflows

Caption: Experimental Workflow for ε-Caprolactam Synthesis.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Beckmann rearrangement - Wikipedia [en.wikipedia.org]

- 3. scribd.com [scribd.com]

- 4. UCM - GRUPO DE INVESTIGACIÓN INPROQUIMA [ucm.es]

- 5. researchgate.net [researchgate.net]

- 6. iris.unive.it [iris.unive.it]

- 7. chem.libretexts.org [chem.libretexts.org]

Key applications of Cyclohexanone oxime in industrial chemistry.

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Cyclohexanone (B45756) oxime, a seemingly unassuming white crystalline solid, holds a pivotal position in the landscape of industrial organic chemistry. While its primary claim to fame is its indispensable role as the precursor to ε-caprolactam, the monomer for Nylon 6, its utility extends to a variety of other specialized applications. This technical guide provides a comprehensive overview of the key industrial applications of cyclohexanone oxime, complete with quantitative data, detailed experimental protocols, and process visualizations to cater to the needs of researchers and professionals in chemistry and drug development.

Core Application: The Gateway to Nylon 6

The most significant industrial application of this compound is its conversion to ε-caprolactam via the Beckmann rearrangement.[1] ε-caprolactam is the monomeric unit for the production of Nylon 6, a versatile and widely used polyamide in textiles, carpets, and engineering plastics.[2][3]

Synthesis of this compound

Industrially, this compound is predominantly synthesized through the condensation reaction of cyclohexanone with a hydroxylamine (B1172632) salt, such as hydroxylamine sulfate (B86663) or hydroxylamine phosphate.[4] An alternative, more atom-economical "ammoximation" process, which reacts cyclohexanone with ammonia (B1221849) and hydrogen peroxide over a titanosilicate catalyst (TS-1), has gained traction for its greener footprint, producing water as the main byproduct.[4][5]

A novel and sustainable approach involves the one-pot electrosynthesis of this compound from nitrate (B79036) reduction. This method utilizes a Zn-Cu alloy catalyst to generate a hydroxylamine intermediate that readily reacts with cyclohexanone in the electrolyte.[6]

Table 1: Comparative Data for this compound Synthesis Methods

| Synthesis Method | Reactants | Catalyst | Typical Yield | Key Advantages |

| Conventional Oximation | Cyclohexanone, Hydroxylamine Sulfate | - | >95% | Well-established, high conversion |

| Ammoximation | Cyclohexanone, Ammonia, H2O2 | TS-1 | >99% | Environmentally benign, high yield[5] |

| Electrosynthesis | Cyclohexanone, Nitrate | Zn93Cu7 alloy | 97 ± 2% | Ambient conditions, sustainable[6] |

Experimental Protocol: Synthesis of this compound (Laboratory Scale)

This protocol describes a typical laboratory-scale synthesis of this compound from cyclohexanone and hydroxylamine hydrochloride.

Materials:

-

Cyclohexanone (2.5 g)

-

Hydroxylamine hydrochloride (2.5 g)

-

Crystallised sodium acetate (B1210297) (4 g)

-

Water (10 ml)

-

Light petroleum (b.p. 60-80 °C) for crystallization

Procedure:

-

Dissolve 2.5 g of hydroxylamine hydrochloride and 4 g of crystallised sodium acetate in 10 ml of water in a suitable flask.

-

Warm the solution to approximately 40°C.

-

Add 2.5 g of cyclohexanone to the warmed solution.

-

Heat the reaction mixture and stir it vigorously. After a few minutes, this compound will start to separate as a crystalline solid.

-

Cool the reaction mixture in an ice bath to ensure complete precipitation.

-

Filter the solid product and wash it with a small amount of cold water.

-

Purify the crude product by crystallization from light petroleum (b.p. 60-80 °C).

-

The expected yield of pure this compound is approximately 2.5 g, with a melting point of 90°C.

The Beckmann Rearrangement: From Oxime to Caprolactam

The conversion of this compound to ε-caprolactam is achieved through the Beckmann rearrangement, a classic acid-catalyzed reaction.[7] Industrially, this process has traditionally used oleum (B3057394) (fuming sulfuric acid).[8] However, due to environmental concerns associated with the large amounts of ammonium (B1175870) sulfate byproduct, solid acid catalysts such as zeolites (e.g., MFI, MCM-22) are increasingly being employed, especially in vapor-phase rearrangements.[9]

Table 2: Catalysts and Conditions for Beckmann Rearrangement

| Catalyst | Phase | Temperature (°C) | Conversion of this compound (%) | Selectivity to ε-Caprolactam (%) | Reference |

| Oleum | Liquid | 85-120 | High | High | [8] |

| Silica Gel-supported Chlorosulfonic Acid | Liquid | 140 | 74 | 40 | [10] |

| MFI Zeolite | Vapor | 350-380 | High | High | [3] |

| B2O3-based catalysts | Not specified | Not specified | Excellent | Excellent | [9] |

Experimental Protocol: Beckmann Rearrangement (Illustrative)

The following provides a general concept of the liquid-phase Beckmann rearrangement. Industrial processes are highly optimized and often proprietary.

Materials:

-

This compound

-

Oleum (20-30% SO3)

Procedure:

-

In a reaction vessel equipped for temperature control and stirring, a solution of this compound is prepared.

-

Oleum is carefully added to the this compound solution while maintaining the reaction temperature, typically between 85°C and 120°C.[8]

-

The reaction mixture is stirred for a specified residence time to ensure complete rearrangement.

-

The resulting mixture containing ε-caprolactam and sulfuric acid is then subjected to neutralization and purification steps to isolate the pure ε-caprolactam.

Logical Workflow for Nylon 6 Production

Caption: From Cyclohexanone to Nylon 6.

Niche Applications in Industrial Chemistry

Beyond its central role in polymer production, this compound exhibits properties that make it a valuable component in other industrial formulations.

Anti-Skinning Agent in Paints and Inks

In the coatings industry, this compound functions as an effective anti-skinning agent, particularly in solvent-borne paints and printing inks.[11] It prevents the formation of a solid film or "skin" on the surface of the coating during storage, which can occur due to oxidative crosslinking of binders in the presence of air.[12] this compound is often used as a safer alternative to methyl ethyl ketoxime (MEKO), which is facing increasing regulatory scrutiny.[13][14]

Table 3: Performance of this compound as an Anti-Skinning Agent

| Formulation | Anti-Skinning Agent | Dosage | Performance | Reference |

| Alkyd-based paint | 10% this compound in methyl propyl ketoxime | 20% lower than MEKO | Matches the performance of MEKO | [13] |

| Solvent-borne formulations | Borchi® Nox 1640 (30% this compound in DPM) | Not specified | Effective in combination with cobalt replacement driers | [12] |

Corrosion Inhibition

This compound and its derivatives have demonstrated efficacy as corrosion inhibitors for metals, particularly steel, in acidic environments.[15] These compounds can adsorb onto the metal surface, forming a protective layer that impedes the electrochemical processes responsible for corrosion. Studies on 4-methylcyclohexanone (B47639) oxime have shown a significant reduction in both general and local corrosion rates for steel.[15]

Table 4: Corrosion Inhibition Efficiency of a Cyclohexanone Derivative

| Metal | Corrosive Medium | Inhibitor | Concentration (ppm) | Inhibition Efficiency (%) | Temperature (K) | Reference |

| Mild Steel | 1 M HCl | 1-bromo-2-(4-bromophenylsulfonate)-4,4-dimethyl-1-cyclohexenyl-6-one | 25 | >95 | 305-335 | [16] |

Experimental Workflow for Corrosion Inhibition Testing

Caption: Evaluating Corrosion Inhibitor Performance.

Intermediate in Agrochemical and Pharmaceutical Synthesis

The versatile chemical nature of this compound makes it a valuable building block in the synthesis of more complex molecules, including certain agrochemicals and active pharmaceutical ingredients (APIs).[17] The oxime functional group can be readily transformed into other functionalities, providing a convenient entry point for constructing diverse molecular architectures. While specific, large-scale applications in these fields are less documented in publicly available literature compared to its role in nylon production, its potential as a synthetic intermediate is recognized by researchers in these areas.

Conclusion

This compound is a cornerstone of industrial chemistry, primarily due to its role as the immediate precursor to ε-caprolactam for Nylon 6 production. The ongoing development of more sustainable synthesis routes, such as ammoximation and electrosynthesis, highlights its continued industrial relevance. Furthermore, its utility as an anti-skinning agent and a corrosion inhibitor demonstrates its versatility. For researchers and professionals in chemical synthesis and drug development, a thorough understanding of the chemistry and applications of this compound can unlock new opportunities for innovation in materials science, specialty chemicals, and pharmaceuticals.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. krohne.com [krohne.com]

- 3. chemcess.com [chemcess.com]

- 4. UCM - GRUPO DE INVESTIGACIÓN INPROQUIMA [ucm.es]

- 5. irjet.net [irjet.net]

- 6. Sustainable Electrosynthesis of this compound through Nitrate Reduction on a Zn–Cu Alloy Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scribd.com [scribd.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. jocpr.com [jocpr.com]

- 10. researchgate.net [researchgate.net]

- 11. Miljøprojekt, 884 – Substitution of cobalt driers and methyl ethyl ketoxime – 4 Anti-skinning agents [www2.mst.dk]

- 12. borchers.com [borchers.com]

- 13. EP4389837A1 - Efficient meko-free anti-skinning agent - Google Patents [patents.google.com]

- 14. Oxime free | Borchers: A Milliken Brand [borchers.com]

- 15. researchgate.net [researchgate.net]

- 16. Experimental and theoretical investigation of cyclohexanone derivative (CHD) as a corrosion inhibitor for mild steel in 1 M HCl - PMC [pmc.ncbi.nlm.nih.gov]

- 17. scribd.com [scribd.com]

CAS number and molecular structure of Cyclohexanone oxime.

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclohexanone (B45756) oxime (CAS No. 100-64-1) is a pivotal organic compound with the chemical formula C₆H₁₁NO.[1][2] This colorless, crystalline solid is a critical intermediate in the chemical industry, primarily serving as the precursor to ε-caprolactam, the monomer for Nylon 6.[3] Its significance extends to niche applications in the pharmaceutical and agrochemical sectors, where it functions as a versatile building block in the synthesis of complex molecules.[4][5] This document provides a comprehensive overview of cyclohexanone oxime, detailing its chemical and physical properties, established experimental protocols for its synthesis, and its metabolic pathway.

Chemical and Physical Properties

This compound is a white crystalline solid at room temperature.[3][6][7] It is soluble in water and ethanol.[6][7] The key quantitative data for this compound are summarized below for easy reference.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Registry Number | 100-64-1 | [1][2] |

| Molecular Formula | C₆H₁₁NO | [1][2][6][8] |

| Molecular Weight | 113.16 g/mol | [1][2][3][6][8] |

| Melting Point | 86-91 °C (187-196 °F; 359-364 K) | [3] |

| Boiling Point | 204-210 °C (399-410 °F; 477-483 K) | [3] |

| Appearance | White crystalline solid | [3][6] |

| Solubility in water | 16 g/kg | [3] |

| IUPAC Name | N-cyclohexylidenehydroxylamine | [2] |

| SMILES | C1CCC(=NO)CC1 | [2] |

| InChI Key | VEZUQRBDRNJBJY-UHFFFAOYSA-N | [1][2] |

Molecular Structure and Synthesis

The structure of this compound features a cyclohexane (B81311) ring with an oxime functional group (=NOH) attached to one of the carbon atoms.

Synthesis of this compound

The most common laboratory and industrial synthesis of this compound involves the condensation reaction between cyclohexanone and a hydroxylamine (B1172632) salt, typically hydroxylamine hydrochloride or hydroxylamine sulfate, in the presence of a base.[3][6][7][9][10]

Caption: Synthesis of this compound via condensation.

Experimental Protocol: Laboratory Scale Synthesis

This protocol is adapted from established laboratory procedures for the synthesis of this compound.[9]

Materials:

-

Cyclohexanone (2.5 g)

-

Hydroxylamine hydrochloride (2.5 g)

-

Crystallised sodium acetate (B1210297) (4 g)

-

Distilled water (10 ml)

-

Ethanol (optional, to aid solubility)

-

Light petroleum (b.p. 60-80 °C) for recrystallization

Procedure:

-

Dissolve 2.5 g of hydroxylamine hydrochloride and 4 g of crystallised sodium acetate in 10 ml of water in a suitable flask.

-

Warm the solution to approximately 40 °C.

-

Add 2.5 g of cyclohexanone to the solution. For improved mixing in the aqueous medium, the cyclohexanone can be first dissolved in a small amount of ethanol.[9]

-

Stir the mixture vigorously. After a few minutes, this compound will begin to separate as a crystalline solid.

-

Cool the reaction mixture in an ice bath to maximize precipitation.

-

Filter the crude product using gravity or vacuum filtration.[9]

-

Wash the collected crystals with a small amount of cold water.

-

For purification, recrystallize the crude product from light petroleum (b.p. 60-80 °C).

-

Dry the purified crystals to obtain pure this compound. The expected yield is approximately 2.5 g, with a melting point of 90 °C.

Key Reactions and Applications

The primary industrial application of this compound is its conversion to ε-caprolactam through the Beckmann rearrangement.[3] This process is fundamental to the production of Nylon 6, a major engineering thermoplastic and fiber.[3][4][11]

Caption: The Beckmann rearrangement of this compound.

Beyond its role in polymer science, this compound serves as an intermediate in the synthesis of certain agrochemicals and active pharmaceutical ingredients (APIs).[4][5] Its oxime functionality provides a reactive site for further chemical modifications, making it a valuable synthon in organic chemistry.

Metabolic Pathway

In biological systems, this compound can be metabolized. The major pathway involves hydrolysis back to its precursors, cyclohexanone and hydroxylamine. The resulting cyclohexanone can then be further reduced to cyclohexanol.[12]

Caption: Major metabolic pathway of this compound.

Safety and Toxicology

This compound is classified as harmful if swallowed and can cause damage to organs through prolonged or repeated exposure.[2] Toxicological studies have identified the erythrocyte, spleen, liver, and nasal epithelium as major targets of its toxicity.[7] It has shown mutagenic activity in Salmonella typhimurium strain TA1535 with S9 activation.[7] Appropriate personal protective equipment, including gloves, eye protection, and respiratory protection, should be used when handling this compound.

References

- 1. Cyclohexanone, oxime [webbook.nist.gov]

- 2. This compound | C6H11NO | CID 7517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. nbinno.com [nbinno.com]

- 5. This compound Market Size, Share, Growth | CAGR Forecast 2032 [futuremarketreport.com]

- 6. This compound | 100-64-1 [chemicalbook.com]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. scbt.com [scbt.com]

- 9. m.youtube.com [m.youtube.com]

- 10. scribd.com [scribd.com]

- 11. archivemarketresearch.com [archivemarketresearch.com]

- 12. researchgate.net [researchgate.net]

Safety precautions and handling guidelines for Cyclohexanone oxime.

An In-depth Technical Guide to the Safe Handling of Cyclohexanone (B45756) Oxime

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety precautions and handling guidelines for Cyclohexanone oxime, a crucial intermediate in various industrial syntheses, including the production of Nylon-6.[1][2] Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research.

Physicochemical and Hazard Identification

This compound is a white to off-white crystalline solid with a faint, characteristic odor.[2] Understanding its physical and chemical properties is fundamental to its safe handling.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Chemical Formula | C₆H₁₁NO | [3] |

| Molecular Weight | 113.16 g/mol | [1][2][4] |

| Melting Point | 86 - 92 °C (187 - 198 °F) | [1] |

| Boiling Point | 206 - 210 °C (403 - 410 °F) | [5] |

| Flash Point | 100 - 110 °C (212 - 230 °F) | [3][6] |

| Solubility | Soluble in water and ethanol (B145695). | [1][2][6] |

| Appearance | White crystalline solid. | [1][2] |

Hazard Summary:

This compound is harmful if swallowed and may cause irritation to the skin, eyes, and respiratory tract.[3][7][8] It is combustible and can react violently with strong oxidizing agents and fuming sulfuric acid, particularly at elevated temperatures.[1][2] When heated to decomposition, it emits toxic fumes of nitrogen oxides.[9][10]

Toxicological Data

Toxicological data is essential for assessing the potential health risks associated with this compound exposure.

Table 2: Acute Toxicity Data for this compound

| Route of Exposure | Species | Value | References |

| Intraperitoneal | Mouse | LD50: 250 mg/kg | [3][8][11] |

| Oral | Rat | LD50: 883 - 1,765 mg/kg | [6] |

| Oral | Mouse | LD50: 710 mg/kg | [11] |

Key Toxicological Effects:

-

Hematotoxicity: Studies in rats have shown that this compound can induce hemolytic anemia, characterized by damage to red blood cells. This is often accompanied by increased red blood cell production (erythropoiesis) in the spleen and bone marrow.[11][12]

-

Organ Toxicity: The primary target organs for toxicity are the erythrocytes (red blood cells), spleen, liver, and nasal epithelium.[11]

-

Genotoxicity: In vitro studies on mouse lymphocytes have indicated potential for mutation in mammalian somatic cells.[3] However, it is not classified as a carcinogen by IARC, NTP, or OSHA.[3]

Experimental Protocols for Safe Handling

While specific experimental protocols are proprietary to individual institutions, the following general procedures outline best practices for handling this compound in a laboratory setting.

Protocol 3.1: General Handling and Weighing

-

Preparation: Work in a well-ventilated area, preferably within a chemical fume hood.[13] Ensure that an eyewash station and safety shower are readily accessible.[14]

-

Personal Protective Equipment (PPE): Don appropriate PPE as detailed in Section 5.

-

Dispensing: To minimize dust formation, handle this compound as a solid.[3] Use a spatula or scoop for transferring the material. Avoid creating and inhaling dust.[13]

-

Weighing: Weigh the required amount in a tared, sealed container to prevent dust dispersion.

-

Cleaning: Clean any spills immediately according to the spill response protocol (Section 7). Wash hands thoroughly after handling.[13]

Protocol 3.2: Preparation of Solutions

-

Solvent Selection: Choose an appropriate solvent based on the experimental requirements. This compound is soluble in water and ethanol.[1][2]

-

Dissolution: Slowly add the weighed this compound to the solvent while stirring to facilitate dissolution. If necessary, gentle heating may be applied, but care should be taken to avoid temperatures approaching the flash point.

-

Storage of Solutions: Store solutions in clearly labeled, tightly sealed containers.

Fire and Explosion Hazards

This compound is a combustible solid.[1][2]

Table 3: Fire Hazard Data

| Parameter | Value | References |

| Flash Point | 100 - 110 °C (212 - 230 °F) | [3][6] |

| Suitable Extinguishing Media | Water spray, alcohol-resistant foam, dry chemical, carbon dioxide. | [3][13] |

| Hazardous Combustion Products | Carbon oxides, Nitrogen oxides (NOx). | [13] |

Special Firefighting Procedures:

-

Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3][13]

-

Use water spray to cool fire-exposed containers.[15]

Explosion Hazard:

-

Reacts violently with fuming sulfuric acid at temperatures above 150°C (302°F).[1][9][10]

-

Explosions have been reported during the distillation of aldoximes, potentially due to peroxide formation, especially in the presence of acid.[1][9]

Personal Protective Equipment (PPE)

The selection and use of appropriate PPE are critical to minimize exposure.

-

Eye and Face Protection: Wear chemical safety goggles or glasses with side shields that conform to EN166 (EU) or NIOSH (US) standards.[13]

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.[3][13] Choose body protection based on the potential for exposure.[3]

-

Respiratory Protection: If working outside of a fume hood or if dust formation is likely, use a NIOSH-approved N95 dust mask or equivalent.[3]

First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure.

-

Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[3][7]

-

Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[3][7] Remove contaminated clothing.

-

Eye Contact: Rinse eyes thoroughly with plenty of water for at least 15 minutes, also under the eyelids.[3][14] Seek medical attention.

-

Ingestion: Do NOT induce vomiting.[7] Rinse the mouth with water and seek immediate medical attention.[3][7]

Accidental Release Measures

In the event of a spill, follow these procedures to minimize exposure and environmental contamination.

-

Personal Precautions: Wear appropriate PPE, including respiratory protection.[3] Avoid breathing dust. Ensure adequate ventilation.[3]

-

Environmental Precautions: Prevent the product from entering drains.[3]

-

Methods for Cleaning Up: For small spills, dampen the solid material with 60-70% ethanol to prevent dust from becoming airborne.[9] Then, sweep or scoop the material into a suitable, closed container for disposal.[9][13] Clean the affected area with soap and water.[9]

Storage and Disposal

Proper storage and disposal are crucial for safety and environmental protection.

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][14][13]

-

Keep away from heat, sparks, open flames, and other ignition sources.

-

Incompatible with strong oxidizing agents and strong acids.[1][14]

Disposal:

-

Dispose of unused product and contaminated packaging in accordance with local, state, and federal regulations.[3][13] This may involve dissolving the material in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[13] Do not mix with other waste.[13]

References

- 1. This compound | 100-64-1 [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. dept.harpercollege.edu [dept.harpercollege.edu]

- 4. chemeo.com [chemeo.com]

- 5. This compound | C6H11NO | CID 7517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. cpachem.com [cpachem.com]

- 7. aksci.com [aksci.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. Page loading... [guidechem.com]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. fishersci.com [fishersci.com]

- 15. nj.gov [nj.gov]

Solubility Profile of Cyclohexanone Oxime: A Technical Guide for Researchers

An in-depth analysis of the solubility of cyclohexanone (B45756) oxime in a range of common organic solvents, providing critical data and methodologies for laboratory and industrial applications.

This technical guide offers a comprehensive overview of the solubility of cyclohexanone oxime, a key intermediate in the production of Nylon-6. Understanding its solubility characteristics is paramount for optimizing reaction conditions, purification processes, and for its effective use in drug development and material science. This document provides quantitative solubility data, detailed experimental protocols, and logical workflows to assist researchers, scientists, and professionals in the field.

Quantitative Solubility Data

The solubility of this compound varies significantly across different organic solvents, influenced by factors such as solvent polarity, temperature, and the potential for hydrogen bonding. The following tables summarize the available quantitative and qualitative solubility data.

Table 1: Quantitative Solubility of this compound in Select Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 g Solvent) | Molar Solubility (mol/L) | Mole Fraction |

| Ethanol[1] | -10 | 18.6 | 1.83 | 0.08 |

| 0 | 25.5 | 2.51 | 0.11 | |

| 10 | 34.5 | 3.40 | 0.14 | |

| 20 | 46.2 | 4.55 | 0.18 | |

| 30 | 61.8 | 6.09 | 0.23 | |

| 45 | 96.6 | 9.52 | 0.32 | |

| Methyl tert-butyl ether[2] | 5 | 19.8 | 1.95 | 0.10 |

| 20 | 36.1 | 3.56 | 0.17 | |

| 35 | 58.9 | 5.80 | 0.25 | |

| Water | 25 | 1.6[3] | ~0.14 | ~0.0025 |

| 20 | <0.1[4][5] | <0.009 | <0.00016 |

Note: There are conflicting reports regarding the water solubility of this compound. Researchers should verify this parameter for their specific application.

Table 2: Qualitative and Semi-Quantitative Solubility of this compound

| Solvent | Solubility Description |

| Toluene | Highly soluble; solutions of 30-60% by weight have been reported.[6][7] |

| Methanol | Soluble.[5][8] |

| Diethyl Ether | Soluble.[8] |

| Benzene | Mentioned as a suitable solvent for purification.[6][7] |

| Cyclohexane | Mentioned as a suitable solvent for purification.[6][7] |

| Hexane | Mentioned as a suitable solvent for purification.[6][7] |

| Chlorinated Hydrocarbons | Mentioned as suitable solvents for purification.[6][7] |

| Isopropyl Ether | Mentioned as a suitable solvent for purification.[6][7] |

| Petroleum Ether | Used for recrystallization.[8] |

| Corn Oil | Used as a solvent for in vivo studies.[9] |

Experimental Protocols

A standardized method for determining the solubility of a solid organic compound like this compound in an organic solvent is crucial for obtaining reliable and reproducible data. The following protocol outlines a general gravimetric method.

Protocol: Determination of Solubility by the Gravimetric Method

1. Materials and Equipment:

- This compound (high purity)

- Selected organic solvent (analytical grade)

- Temperature-controlled shaker or water bath

- Analytical balance (± 0.0001 g)

- Vials with screw caps

- Syringe filters (e.g., 0.45 µm PTFE)

- Volumetric flasks and pipettes

- Oven

2. Procedure:

- Preparation of Saturated Solution:

- Add an excess amount of this compound to a series of vials.

- Accurately pipette a known volume of the selected organic solvent into each vial.

- Tightly cap the vials to prevent solvent evaporation.

- Place the vials in a temperature-controlled shaker or water bath set to the desired temperature.

- Agitate the vials for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours). A preliminary kinetic study can determine the optimal equilibration time.

- Sample Withdrawal and Filtration:

- After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

- Carefully withdraw a known volume of the supernatant using a pre-warmed (or cooled to the experimental temperature) syringe.

- Immediately pass the solution through a syringe filter into a pre-weighed vial. This step is critical to remove any undissolved solid.

- Solvent Evaporation and Mass Determination:

- Record the exact mass of the filtered solution.

- Place the vial in an oven at a temperature sufficient to evaporate the solvent without decomposing the this compound (e.g., 50-60 °C). A vacuum oven is recommended to facilitate evaporation at a lower temperature.

- Once all the solvent has evaporated, cool the vial in a desiccator to room temperature and weigh it.

- Repeat the drying and weighing process until a constant mass is obtained.

- Calculation of Solubility:

- The mass of the dissolved this compound is the final mass of the vial minus the initial mass of the empty vial.

- The mass of the solvent is the mass of the filtered solution minus the mass of the dissolved this compound.

- Solubility can then be expressed in various units, such as g/100 g solvent, g/L, or mol/L.

Logical Workflow for Solvent Selection in Recrystallization

The selection of an appropriate solvent is a critical step in the purification of this compound by recrystallization. The ideal solvent should exhibit high solubility at an elevated temperature and low solubility at a lower temperature. The following diagram illustrates a logical workflow for this process.

Caption: Logical workflow for selecting an optimal solvent for the recrystallization of this compound.

This guide provides a foundational understanding of the solubility of this compound in various organic solvents. The presented data and protocols are intended to aid researchers in their experimental design and process development, ultimately facilitating advancements in the diverse fields where this important compound is utilized.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. ThermoML:Fluid Phase Equilib. 2016, 417, 242-247 [trc.nist.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound CAS#: 100-64-1 [m.chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. EP1270548A1 - Purification method of cyclohexanone-oxime - Google Patents [patents.google.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. This compound | C6H11NO | CID 7517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

Spectroscopic Profile of Cyclohexanone Oxime: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for cyclohexanone (B45756) oxime (CAS No: 100-64-1), a key intermediate in the synthesis of caprolactam for the production of Nylon-6. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for these analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the proton (¹H) and carbon-13 (¹³C) NMR data for cyclohexanone oxime.

¹H NMR Data

The ¹H NMR spectrum of this compound provides information about the chemical environment of the hydrogen atoms in the molecule. The data presented here was obtained in deuterated chloroform (B151607) (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.9 | Broad Singlet | 1H | N-OH |

| ~2.50 | Multiplet | 2H | α-CH₂ |

| ~2.22 | Multiplet | 2H | α'-CH₂ |

| 1.74 - 1.55 | Multiplet | 6H | β, γ, β'-CH₂ |

Data sourced from ChemicalBook.[1]

¹³C NMR Data

The ¹³C NMR spectrum reveals the different carbon environments within the this compound molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Assignment |

| ~160 | C=N |

| ~30 | α-C |

| ~27 | C |

| ~26 | C |

| ~25 | C |

| ~24 | α'-C |

Note: Specific assignments for the β, γ, and β' carbons may vary. Data is based on typical chemical shifts for similar structures.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond | Functional Group | Intensity |

| ~3187 | O-H stretch | Oxime | Medium, Broad |

| ~2930, ~2860 | C-H stretch | Alkane | Strong |

| ~1669 | C=N stretch | Oxime | Medium |

| ~1450 | C-H bend | Alkane (CH₂) | Medium |

| ~950 - 850 | N-O stretch | Oxime | Medium |

Data interpretation based on a study of the vibrational spectra of this compound.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Mass Spectrometry Data for this compound

| m/z | Interpretation | Relative Intensity |

| 113 | Molecular Ion [M]⁺ | High |

| 96 | [M-OH]⁺ | Moderate |

| 81 | [M-C₂H₄O]⁺ | Moderate |

| 67 | [C₅H₇]⁺ | Moderate |

| 55 | [C₄H₇]⁺ | High |

| 41 | [C₃H₅]⁺ | Base Peak |

The molecular ion peak is observed at m/z 113, corresponding to the molecular weight of this compound (C₆H₁₁NO).[1][3]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument parameters and sample preparation may require optimization.

NMR Spectroscopy Protocol

-

Sample Preparation : Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of deuterated chloroform (CDCl₃). A standard 5 mm NMR tube is typically used.

-

Instrumentation : A high-field NMR spectrometer (e.g., 300 MHz or higher) is used for analysis.

-

¹H NMR Acquisition :

-

Acquire a one-dimensional proton spectrum.

-